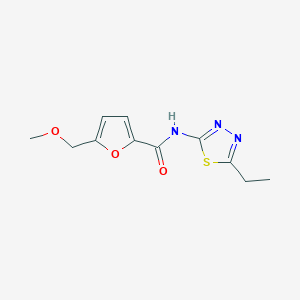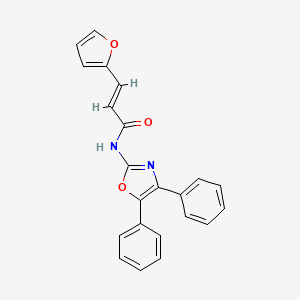![molecular formula C13H25NO B4625549 [1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
[1-(4-methylcyclohexyl)-2-piperidinyl]methanol
Übersicht
Beschreibung
The study of compounds like "[1-(4-methylcyclohexyl)-2-piperidinyl]methanol" involves understanding their synthesis, molecular structure, and various chemical properties. Compounds with piperidinyl groups and methanol functionalities are of interest in the chemical synthesis community due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to "[1-(4-methylcyclohexyl)-2-piperidinyl]methanol" often involves condensation reactions, where precursors like diphenyl(piperidin-4-yl)methanol are reacted with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine. This process is exemplified in the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing details such as the chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms when present. This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets (Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution reactions and the formation of hydrogen bonds, which are critical for the compound's solubility, stability, and reactivity. The crystal structure can reveal inter- and intramolecular hydrogen bonding, as well as other non-covalent interactions that stabilize the compound's structure (Girish et al., 2008).
Wissenschaftliche Forschungsanwendungen
Industrial Solvent Use and Environmental Impact
"[1-(4-methylcyclohexyl)-2-piperidinyl]methanol" is related to crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used in coal cleaning. A significant event highlighting the environmental and health impact of such compounds occurred when approximately 10,000 gallons of a liquid mixture containing crude MCHM were accidentally released into the Elk River, West Virginia. This incident prompted a review of the compound's toxicity, including experimental data and computational predictions on its acute and subchronic oral toxicity, skin and eye irritation, and potential for causing allergic reactions at high concentrations. The findings suggested that crude MCHM and its metabolites pose low to moderate toxicity risks, leading to recommendations for a short-term health advisory level for drinking water contamination (Paustenbach, Winans, Novick, & Green, 2015).
Fuel Additives and Emissions
Methanol, a component related to "[1-(4-methylcyclohexyl)-2-piperidinyl]methanol," is extensively studied as a fuel and fuel additive due to its potential to reduce exhaust emissions from spark-ignition engines. Reviews on ethanol-gasoline and methanol-gasoline blends have indicated that these blends can improve engine performance and reduce emissions, particularly at low engine speeds. The studies highlight the complexity of combustion mechanisms and the need for further investigation to optimize fuel formulations for environmental benefits (Yusuf & Inambao, 2018).
Chemical Synthesis and Catalyst Development
"[1-(4-methylcyclohexyl)-2-piperidinyl]methanol" could potentially be involved in catalytic processes and chemical syntheses, considering the broader applications of methanol in these areas. Research on methanol thermochemical conversion to hydrogen highlights the development of catalysts and reactor technologies to improve efficiency and performance. Copper-based catalysts, for instance, are noted for their high activity in converting methanol to hydrogen but face challenges related to deactivation and stability. The review covers various catalyst compositions and reactor designs, emphasizing the potential of methanol as a hydrogen carrier for future energy systems (García, Arriola, Chen, & de Luna, 2021).
Health Effects and Toxicology
While direct studies on "[1-(4-methylcyclohexyl)-2-piperidinyl]methanol" were not found, related research on methanol and ethanol provides insight into the toxicological impact of similar compounds. Methanol is highly toxic and presents significant health risks upon exposure, leading to efforts to understand its toxicology and safe use in various applications. Ethanol, though widely used and less toxic than methanol, has its health implications, including potential contributions to the development of certain diseases and conditions. This area of research emphasizes the importance of understanding the biological roles and toxicological profiles of these compounds to mitigate risks associated with their use (Pohanka, 2015).
Eigenschaften
IUPAC Name |
[1-(4-methylcyclohexyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-5-7-12(8-6-11)14-9-3-2-4-13(14)10-15/h11-13,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZWKXVWUUHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylcyclohexyl)piperidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)


![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)
![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)
![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)
![(3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625564.png)